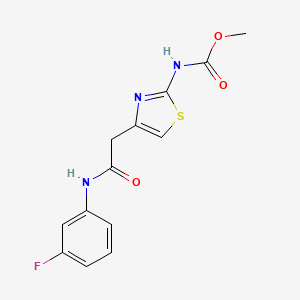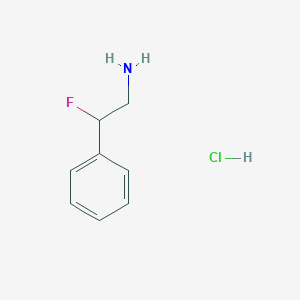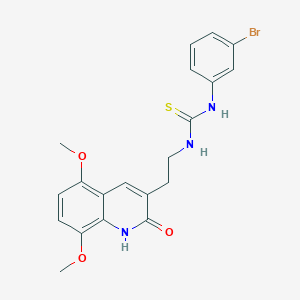![molecular formula C16H11ClF3N3O B2645590 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime CAS No. 338410-02-9](/img/structure/B2645590.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized using various methods such as cyclocondensation reactions . The trifluoromethyl group can be introduced into the molecule through trifluoromethylation .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
One study focuses on the synthesis of palladacycles using indole core-containing Schiff bases derived from 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. These complexes are effective catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their utility in facilitating bond-forming reactions (Singh et al., 2017).
Neuropharmacology and Drug Delivery
Another application is the use of a quaternary pyridinium salt derivative, 1-Methylpyridine-2-carbaldehyde oxime, for drug delivery to the brain. Its dihydropyridine prodrug form crosses the blood-brain barrier efficiently, demonstrating the compound's potential in neuropharmacological research (Bodor et al., 1978).
Material Science and Magnetism
Research in materials science includes the development of a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. This cluster forms a supramolecular chain exhibiting single-molecule magnetic behavior, indicating its potential in the development of novel magnetic materials (Giannopoulos et al., 2014).
Antimicrobial Research
A study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents involves compounds derived from similar chemical structures. These compounds showed a broad spectrum of antimicrobial activities, highlighting their significance in the search for new antimicrobial agents (Bhat et al., 2016).
Antioxidant Activity
Compounds similar in structure have been synthesized and evaluated for their antioxidant activity. For instance, 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have shown considerable antioxidant activity, suggesting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Orientations Futures
Trifluoromethylpyridine derivatives are of significant interest in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-24-22-7-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(8-21-15)16(18,19)20/h2-9H,1H3/b22-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAHZQGIMLHKC-HOEBFWFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Furan-3-yl)-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2645511.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2645519.png)
![N-(5-((2-methoxy-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2645520.png)
![N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2645521.png)
![N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2645522.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2645523.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)

![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2645529.png)